4-Fluorophenyl chlorothionoformate
Overview
Description
4-Fluorophenyl chlorothionoformate is an organic compound with the molecular formula C7H4ClFOS. It is a derivative of phenyl chlorothionoformate, where a fluorine atom is substituted at the para position of the phenyl ring.
Mechanism of Action
Target of Action
It is known that compounds containing fluorophenyl groups, such as 4-fluorophenyl chlorothionoformate, are important in asymmetric synthesis in medicinal chemistry .
Mode of Action
The mode of action of this compound involves solvolysis, a reaction type where a solvent acts as a nucleophile . The solvolyses of this compound have been studied in various binary aqueous organic mixtures . The data suggests that dual bimolecular addition-elimination and unimolecular ionization channels occur in the solvolyses of this compound .
Biochemical Pathways
It is known that fluorine substitution in a drug molecule can alter the pharmacodynamic activity and toxicity of biologically active drug molecules .
Result of Action
It is known that compounds such as this compound that contain fluorophenyl groups can alter the pharmacodynamic activity and toxicity of biologically active drug molecules .
Action Environment
The solvolyses of this compound have been studied in various binary aqueous organic mixtures, suggesting that the solvent environment can influence its reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorophenyl chlorothionoformate can be synthesized through the reaction of 4-fluorophenol with thiophosgene (CSCl2) in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl chlorothionoformate undergoes various types of reactions, including:
Nucleophilic substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding thiocarbonate esters, isonitriles, and nitriles.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-fluorophenol and carbonyl sulfide.
Aminolysis: Reaction with amines leads to the formation of thiocarbamates.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Acetonitrile, dichloromethane, ethanol
Catalysts: Pyridine, triethylamine
Major Products Formed
- Thiocarbonate esters
- Isonitriles
- Nitriles
- Thiocarbamates
Scientific Research Applications
4-Fluorophenyl chlorothionoformate has several applications in scientific research:
- Asymmetric Synthesis : It is used in the synthesis of chiral molecules, which are important in the development of pharmaceuticals .
- Medicinal Chemistry : The fluorine atom in the compound can enhance the pharmacodynamic activity and reduce the toxicity of drug molecules .
- Material Science : It is employed in the preparation of functional materials with specific properties .
Comparison with Similar Compounds
Similar Compounds
- Phenyl chlorothionoformate
- 4-Chlorophenyl chlorothionoformate
- 4-Bromophenyl chlorothionoformate
Uniqueness
4-Fluorophenyl chlorothionoformate is unique due to the presence of the fluorine atom, which can significantly alter the compound’s reactivity and properties. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
O-(4-fluorophenyl) chloromethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFOS/c8-7(11)10-6-3-1-5(9)2-4-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBXSUFBKXPOAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=S)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407756 | |
Record name | 4-Fluorophenyl chlorothionoformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42908-73-6 | |
Record name | 4-Fluorophenyl chlorothionoformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluorophenyl Chlorothionoformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the key findings of the research on 4-fluorophenyl chlorothionoformate?
A: The research investigated the solvolysis reactions of this compound (1) in various binary aqueous organic mixtures. [] The study found that this compound undergoes solvolysis through two competing pathways: a bimolecular addition-elimination pathway and a unimolecular ionization pathway. The dominant pathway was found to be dependent on the specific solvent mixture used. In some highly ionizing aqueous fluoroalcohol mixtures, deviations from expected behavior were observed, suggesting a shift in the dominant reaction mechanism. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.